(1-Methoxypropan-2-yl)thiourea
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Overview
Description
(1-Methoxypropan-2-yl)thiourea is a chemical compound belonging to the class of thioureas. It is characterized by the presence of a thiourea group attached to a (1-methoxypropan-2-yl) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)thiourea typically involves the reaction of (1-methoxypropan-2-yl)amine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxypropan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Methoxypropan-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Thiourea: A simpler analog with a similar structure but without the methoxypropan-2-yl group.
N, N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms, exhibiting different chemical and biological properties.
Uniqueness: (1-Methoxypropan-2-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
1-methoxypropan-2-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-4(3-8-2)7-5(6)9/h4H,3H2,1-2H3,(H3,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFGTPIMXJGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732287-96-6 |
Source
|
Record name | (1-methoxypropan-2-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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